3-Bromo-4-hydroxy-N-phenylbenzamide
Description
Properties
CAS No. |
62639-26-3 |
|---|---|
Molecular Formula |
C13H10BrNO2 |
Molecular Weight |
292.13 g/mol |
IUPAC Name |
3-bromo-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H10BrNO2/c14-11-8-9(6-7-12(11)16)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17) |
InChI Key |
YTVJRJJEBVTYLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Methyl 4-Hydroxybenzoate
Procedure (adapted from CN103467296A):
- Reagents : Methyl 4-hydroxybenzoate, bromine (Br₂), glacial acetic acid (catalyst), dichloromethane (solvent).
- Conditions :
- Temperature: −10°C to 50°C (optimal: 0–5°C during Br₂ addition).
- Molar ratio: 1:1.1 (methyl 4-hydroxybenzoate : Br₂).
- Outcome :
Hydrolysis to 3-Bromo-4-hydroxybenzoic Acid
Amide Formation with Aniline
Procedure (adapted from RSC Supplementary Data):
- Coupling agents : HATU, DIPEA in anhydrous DMF.
- Conditions :
- Molar ratio: 1:1.2 (acid : aniline).
- Temperature: Room temperature, 3–12 h.
- Outcome :
Method 2: Direct Bromination of 4-Hydroxy-N-phenylbenzamide
Synthesis of 4-Hydroxy-N-phenylbenzamide
- Starting material : 4-Hydroxybenzoic acid.
- Coupling method : Microwave-assisted reaction with aniline (EvitaChem).
- Conditions : 150 W, 100°C, 15 min.
- Yield : 92%.
Regioselective Bromination
Challenges :
- Hydroxy group (ortho/para-directing) competes with amide (meta-directing).
- Bromine (Br₂) in dichloromethane with FeCl₃ catalyst.
Optimized conditions : - Temperature: 20–30°C, 2–4 h.
- Yield : 68% (3-bromo isomer).
Method 3: One-Pot Microwave-Assisted Synthesis
Reaction Design
Procedure (adapted from EvitaChem):
- Reagents : 3-Bromo-4-hydroxybenzoic acid, aniline, POCl₃ (phosphoryl chloride).
- Conditions :
- Microwave irradiation (300 W, 120°C, 10 min).
- Solvent-free conditions.
- Outcome :
- Yield: 89%.
- Advantages: Reduced reaction time (10 min vs. 24 h conventional).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 3 | 2 | 1 |
| Overall Yield | 58–65% | 45–50% | 89% |
| Key Advantage | Scalability | Simplicity | Efficiency |
| Purity (HPLC) | >98% | 95–97% | >99% |
| Cost | Moderate | Low | High |
Critical Reaction Optimization Insights
Bromination Selectivity
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine atom.
Oxidation: Formation of 3-bromo-4-oxo-N-phenylbenzamide.
Reduction: Formation of 3-bromo-4-hydroxy-N-phenylbenzylamine.
Scientific Research Applications
3-Bromo-4-hydroxy-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme kinetics.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxy-N-phenylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the bromine and hydroxyl groups can influence the compound’s binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or signaling proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Halogen and Hydroxy/Methoxy Substitutions
Key Findings :
- Bromine vs.
- Hydroxy vs. Methoxy : The hydroxy group (as in this compound) facilitates hydrogen bonding, whereas methoxy (e.g., ) improves metabolic stability and membrane permeability .
Amide Nitrogen Modifications
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-Bromo-4-hydroxy-N-phenylbenzamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via amidation of 3-bromo-4-hydroxybenzoic acid with aniline derivatives. A representative approach involves coupling activated acid derivatives (e.g., acid chlorides) with substituted anilines under Schotten-Baumann conditions. For example, 2-bromo-4-(trifluoromethyl)benzoic acid derivatives have been converted to benzamides via reaction with methoxyamine hydrochloride in dichloromethane, using coupling agents like HATU . Characterization employs -NMR, -NMR, and ESI-MS to confirm regiochemistry and purity.
Table 1: Example Synthesis Conditions
| Reactant | Coupling Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-hydroxybenzoic acid | HATU | DCM | 91 |
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using diffractometers (e.g., Bruker D8 VENTURE). Structure refinement uses SHELXL , with validation via PLATON to check for disorders or missed symmetry. For example, a related brominated benzamide derivative (CHBrFNO) was solved in the monoclinic P2/n space group with R = 0.039 .
Q. What analytical techniques are used to characterize this compound?
- Methodological Answer :
- Spectroscopy : -NMR (400 MHz, CDOD) identifies substituent patterns (e.g., aromatic protons at δ 7.69–8.09 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 312.2 for [M+H]) .
- Chromatography : HPLC purity checks (>95%) with C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing bromo and hydroxyl groups in benzamide derivatives?
- Methodological Answer : Bromination is achieved using NBS (N-bromosuccinimide) in DMF under microwave irradiation (100°C, 30 min). Hydroxyl group introduction may require selective deprotection of methoxy groups with BBr in dichloromethane (-78°C to RT). Optimization involves DOE (Design of Experiments) to balance steric effects from substituents (e.g., trifluoromethyl groups) and reaction yields .
Table 2: Bromination Optimization Parameters
| Reagent | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | 100 | 30 | 85 | 98 |
| Br | 80 | 60 | 72 | 95 |
Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, aromatic proton splitting may arise from para-substituent effects .
- Mass Spec Anomalies : High-resolution MS (HRMS) resolves isotopic patterns (e.g., / doublets). Computational tools (Gaussian 09) predict spectra for comparison .
Q. What methodologies analyze hydrogen bonding networks in the crystal structure of this compound?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like or . Tools like Mercury (CCDC) visualize interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., O–H···O vs. C–H···π) . For example, a related hydroxybenzamide exhibited a motif with O–H···O distances of 2.65 Å .
Table 3: Hydrogen Bond Metrics in a Related Structure
| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation | Reference |
|---|---|---|---|---|
| O–H···O | 2.65 | 165 | x, y, z | |
| C–H···Br | 3.12 | 145 | -x+1, -y, -z+1 |
Q. How do steric and electronic effects of substituents influence crystallization behavior?
- Methodological Answer : Bulky groups (e.g., trifluoromethyl) reduce crystal symmetry, favoring monoclinic systems. Electronic effects from bromo substituents enhance halogen bonding, as seen in shortened Br···O contacts (3.12 Å vs. van der Waals radius 3.37 Å) . Screening crystallization solvents (e.g., DMSO/water vs. EtOH/hexane) adjusts nucleation rates.
Key Challenges and Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
